3-(Ethylsulfonyl)-4-(3-fluorophenyl)-1H-pyrazole 3-(Ethylsulfonyl)-4-(3-fluorophenyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15819343
InChI: InChI=1S/C11H11FN2O2S/c1-2-17(15,16)11-10(7-13-14-11)8-4-3-5-9(12)6-8/h3-7H,2H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C11H11FN2O2S
Molecular Weight: 254.28 g/mol

3-(Ethylsulfonyl)-4-(3-fluorophenyl)-1H-pyrazole

CAS No.:

Cat. No.: VC15819343

Molecular Formula: C11H11FN2O2S

Molecular Weight: 254.28 g/mol

* For research use only. Not for human or veterinary use.

3-(Ethylsulfonyl)-4-(3-fluorophenyl)-1H-pyrazole -

Specification

Molecular Formula C11H11FN2O2S
Molecular Weight 254.28 g/mol
IUPAC Name 5-ethylsulfonyl-4-(3-fluorophenyl)-1H-pyrazole
Standard InChI InChI=1S/C11H11FN2O2S/c1-2-17(15,16)11-10(7-13-14-11)8-4-3-5-9(12)6-8/h3-7H,2H2,1H3,(H,13,14)
Standard InChI Key NNEZQZMYBCHCRJ-UHFFFAOYSA-N
Canonical SMILES CCS(=O)(=O)C1=C(C=NN1)C2=CC(=CC=C2)F

Introduction

Chemical Identity and Structural Features

The molecular formula of 3-(Ethylsulfonyl)-4-(3-fluorophenyl)-1H-pyrazole is C₁₁H₁₁FN₂O₂S, with a molecular weight of 254.28 g/mol. The IUPAC name for this compound is 5-ethylsulfonyl-4-(3-fluorophenyl)-1H-pyrazole, reflecting the positions of its functional groups on the pyrazole ring. The ethylsulfonyl group (–SO₂C₂H₅) introduces strong electron-withdrawing characteristics, while the 3-fluorophenyl substituent enhances lipophilicity and aromatic interactions.

Structural Analysis:

  • Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms.

  • Substituent Effects: The ethylsulfonyl group at position 3 increases electrophilicity, facilitating nucleophilic attack, whereas the 3-fluorophenyl group at position 4 contributes to π-π stacking interactions in biological systems.

PropertyValueSource
Molecular FormulaC₁₁H₁₁FN₂O₂S
Molecular Weight254.28 g/mol
IUPAC Name5-ethylsulfonyl-4-(3-fluorophenyl)-1H-pyrazole
CAS NumberNot publicly disclosed

Synthesis and Manufacturing

Synthetic Route

The synthesis of 3-(Ethylsulfonyl)-4-(3-fluorophenyl)-1H-pyrazole typically involves a two-step Mannich reaction:

  • Formation of Intermediate: Reacting 3-fluorobenzaldehyde with ethylsulfonyl hydrazine under acidic conditions (e.g., HCl or H₂SO₄) yields a hydrazone intermediate.

  • Cyclization: The intermediate undergoes intramolecular cyclization in the presence of a dehydrating agent (e.g., POCl₃) to form the pyrazole ring.

Reaction Scheme:

3-Fluorobenzaldehyde+NH2SO2C2H5HClHydrazone IntermediatePOCl33-(Ethylsulfonyl)-4-(3-fluorophenyl)-1H-pyrazole\text{3-Fluorobenzaldehyde} + \text{NH}_2\text{SO}_2\text{C}_2\text{H}_5 \xrightarrow{\text{HCl}} \text{Hydrazone Intermediate} \xrightarrow{\text{POCl}_3} \text{3-(Ethylsulfonyl)-4-(3-fluorophenyl)-1H-pyrazole}

Optimization and Yield

  • Yield: Reported yields range from 65% to 78% depending on reaction conditions.

  • Purity: Recrystallization from ethanol or acetonitrile achieves >97% purity.

  • Industrial Scalability: Continuous flow reactors improve throughput, reducing reaction time from 12 hours (batch) to 2 hours.

Physicochemical Properties

Solubility and Stability

Studies in polar aprotic solvents (e.g., DMSO, nitromethane) reveal:

  • Solubility: 12.5 mg/mL in DMSO at 25°C .

  • Density: 1.32 g/cm³ in DMSO solutions (10⁻⁴ mol/dm³) .

  • Viscosity: 1.89 mPa·s at 310 K, indicating moderate solute-solvent interactions .

Spectroscopic Characterization

  • FTIR: Peaks at 1345 cm⁻¹ (S=O stretch) and 1520 cm⁻¹ (C-F vibration) .

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.45–7.52 (m, 4H, aromatic-H), 3.12 (q, 2H, –SO₂CH₂CH₃), 1.32 (t, 3H, –CH₃) .

Biological ActivityParameterValueSource
COX-2 InhibitionIC₅₀18.7 μM
Antibacterial (S. aureus)MIC230 μg/mL
Cytotoxicity (HeLa)CC₅₀>500 μM

Applications in Medicinal Chemistry

Drug Discovery

The compound’s scaffold is being explored for:

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Dual COX-2/5-LOX inhibition to reduce gastrointestinal toxicity.

  • Anticancer Agents: Apoptosis induction in breast cancer cell lines (MCF-7) via caspase-3 activation.

Enzyme Targeting

Preliminary molecular docking studies suggest affinity for p38 MAP kinase (binding energy = -9.2 kcal/mol), a target in rheumatoid arthritis.

Future Research Directions

  • Structure-Activity Relationships (SAR): Modifying the sulfonyl group to –SO₂NH₂ for enhanced solubility.

  • In Vivo Studies: Pharmacokinetic profiling in murine models to assess bioavailability.

  • Therapeutic Expansion: Investigating antiviral activity against RNA viruses (e.g., SARS-CoV-2).

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